2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine
Overview
Description
The compound "2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine" falls into the category of fluorinated heterocyclic compounds, known for their unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoro group and hydrazinyl group in the pyridine ring suggests potential reactivity and utility in synthesis and applications.
Synthesis Analysis
The synthesis of fluorinated pyridine derivatives often involves nucleophilic substitution reactions, as seen in compounds like 4,5,6-trifluoropyridazin-3(2H)-one, which serves as a scaffold for generating various disubstituted and ring-fused systems through sequential nucleophilic aromatic substitution processes (Pattison et al., 2009). Such methodologies might be applicable for synthesizing "2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine," where strategic substitution at specific positions on the pyridine ring can be achieved.
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of electronegative fluorine atoms, which significantly influence the electronic distribution within the molecule. This effect is evident in structures like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, showcasing extensive intermolecular hydrogen bonding and π-π stacking interactions, contributing to the stability and crystalline nature of these compounds (Hwang et al., 2006).
Chemical Reactions and Properties
Fluorinated pyridines engage in a variety of chemical reactions, including but not limited to, nucleophilic substitutions, coupling reactions, and reductive aminations, offering pathways to diverse functionalized products. An example is the synthesis of N-substituted 3-amino-4-halopyridines through protocols that might include steps like Boc-removal and reductive amination, indicative of the synthetic versatility of such compounds (Wilhelmsen et al., 2018).
Scientific Research Applications
Environmental Remediation
Amine-containing sorbents have demonstrated effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The mechanisms involve electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, suggesting that compounds like 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine could be useful in designing next-generation sorbents for environmental cleanup efforts (Ateia et al., 2019).
Advanced Materials Synthesis
Amine-functionalized metal–organic frameworks (MOFs) have attracted attention for their potential in CO2 capture due to strong interactions between CO2 and basic amino functionalities. The synthesis methods and applications of such MOFs highlight the role of amine-functionalized compounds in developing materials with high CO2 sorption capacity and excellent gas separation performance (Lin et al., 2016).
Organic Synthesis and Catalysis
Amino-1,2,4-triazoles, which share structural similarities with 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, are pivotal in fine organic synthesis. Their applications include the production of pharmaceuticals, dyes, and high-energy materials, illustrating the versatility of such compounds in organic chemistry and industrial applications (Nazarov et al., 2021).
Environmental Chemistry and Toxicology
The degradation of nitrogen-containing compounds, including amines, is critical for reducing the environmental and health impacts of these substances. Advanced oxidation processes have been identified as effective for mineralizing such compounds, suggesting that understanding the behavior of compounds like 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine could contribute to improving water treatment technologies (Bhat & Gogate, 2021).
Safety And Hazards
properties
IUPAC Name |
2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-1-3(9)2(7)5(12-10)11-4(1)8/h10H2,(H3,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAPOUMJOQASRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)NN)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372227 | |
Record name | 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine | |
CAS RN |
105252-94-6 | |
Record name | 4-Pyridinamine, 2,3,5-trifluoro-6-hydrazinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105252-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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